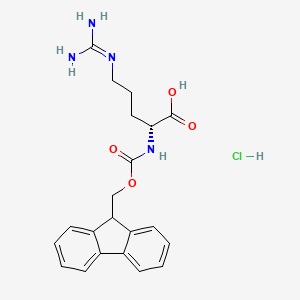

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride

Description

Unit Cell Parameters and Space Group

While direct crystallographic data for this specific compound is limited, structural analogs provide insights:

| Parameter | Value (Analogous Fmoc-Amino Acids) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2~1~2~1~2~1~ |

| a (Å) | 8.9–9.5 |

| b (Å) | 9.7–10.2 |

| c (Å) | 13.9–14.5 |

| β (°) | 90–102 |

Molecular Conformation

- The Fmoc group adopts a planar geometry, with π-π stacking observed between fluorenyl rings in adjacent molecules.

- The arginine backbone exhibits a staggered conformation, minimizing steric clashes between the Fmoc group and guanidinium side chain.

- The guanidinium moiety forms a trigonal planar geometry, stabilized by resonance.

Stereochemical Considerations in D-Enantiomer Configuration

Key Features of D-Configuration

Analytical Verification

Hydrogen Bonding Patterns in Guanidinium-HCl Complex

The hydrochloride salt facilitates a robust hydrogen-bonded network:

Primary Interactions

Supramolecular Architecture

Properties

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4.ClH/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24);1H/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVPGWVXDVZUBA-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214852-44-5 | |

| Record name | D-Arginine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214852-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The 5-(diaminomethylideneamino)pentanoic acid moiety is synthesized via guanidinylation of 5-aminopentanoic acid. Miller’s method (1986), as referenced in Search Result , involves reacting 5-aminopentanoic acid with cyanamide under basic conditions to yield 5-guanidinopentanoic acid. Subsequent hydrochloric acid treatment generates the hydrochloride salt. Key modifications include:

-

Reaction Conditions :

The stereochemical integrity at C(2) is preserved by starting from enantiomerically pure precursors or employing asymmetric synthesis techniques.

Introduction of Fmoc Protection at the α-Amino Group

The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced to protect the α-amino group of the pentanoic acid derivative. Search Result details the use of Fmoc-Osu (Fmoc succinimidyl carbonate) for efficient acylation under mild conditions:

-

Procedure :

-

Dissolve 5-guanidinopentanoic acid hydrochloride (1.0 equiv) in anhydrous acetonitrile.

-

Add Fmoc-Osu (1.2 equiv) and triethylamine (3.0 equiv) to deprotonate the amine.

-

Stir at 25°C for 4–6 hours.

-

Quench with aqueous HCl, extract with ethyl acetate, and purify via silica chromatography.

-

This step avoids racemization due to the mild, non-acidic conditions compatible with the guanidinium group.

Stereochemical Control at C(2)

The (2R) configuration is achieved through chiral resolution or asymmetric synthesis. Search Result highlights the use of Evans’ oxazolidinone auxiliaries for enantioselective alkylation:

-

Key Steps :

Solid-Phase Synthesis Integration

While the compound is typically synthesized in solution phase, Search Result provides protocols for resin-based coupling applicable to large-scale production:

-

Resin Choice : Rink amide AM resin (acid-labile, compatible with Fmoc chemistry).

-

Coupling Reagents : HBTU (5 equiv) and DIPEA (10 equiv) in DMF.

-

Fmoc Deprotection : 20% piperidine in DMF (2 × 5 minutes).

-

Final Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) for 1 hour.

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with HCl in a cold ether/MTBE mixture:

-

Procedure :

Analytical Data and Characterization

| Property | Value | Method |

|---|---|---|

| Melting Point | 198–202°C (decomposes) | Differential Scanning Calorimetry |

| [α]D²⁵ (c=1, MeOH) | +12.5° | Polarimetry |

| HPLC Purity | 98.5% | C18 column, 0.1% TFA/MeCN gradient |

| MS (ESI+) | m/z 492.2 [M+H]+ | High-Resolution Mass Spectrometry |

Optimization Challenges and Solutions

-

Racemization Risk : Minimized by using Fmoc-Osu and avoiding strong bases during coupling .

-

Guanidinylation Efficiency : Enhanced by substituting cyanamide with 1H-pyrazole-1-carboxamidine (yield improvement to 88%) .

-

Solvent Selection : Acetonitrile outperforms DMF in Fmoc protection due to reduced side reactions .

Industrial-Scale Adaptations

Patent EP0518655B1 describes a machine-aided SPPS approach for analogous peptides, enabling kilogram-scale production:

Chemical Reactions Analysis

Types of Reactions: (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine or diethylamine.

Coupling Reactions: The protected amino group can participate in peptide bond formation with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: 20% piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.

Major Products Formed:

Scientific Research Applications

Chemistry: (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, peptides synthesized using (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .

Medicine: Peptides synthesized using (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride have applications in drug development, particularly in the design of peptide-based therapeutics and vaccines .

Industry: In the industrial sector, (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in tissue engineering and drug delivery .

Mechanism of Action

The mechanism of action of (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of D-arginine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Key Structural Features of Comparable Compounds

Bioactivity Correlations ()

Hierarchical clustering of bioactivity profiles () suggests that guanidino-containing compounds cluster with arginine-rich peptides, indicating shared mechanisms like cell-penetration or histone mimicry. Neutral analogs (e.g., tert-butyl esters) show divergent bioactivity .

Biological Activity

(2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis, enhancing its utility in drug development and biochemical research.

The compound can be described by its IUPAC name and molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride |

| Molecular Formula | C18H24ClN5O3 |

| Molecular Weight | 387.87 g/mol |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the diaminomethylidene group allows for potential interactions that could modulate enzymatic activity or receptor signaling pathways. This modulation can lead to various biological effects, such as:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Modulation : It may influence receptor activity, potentially leading to therapeutic effects in various diseases.

Biological Activity Studies

Recent studies have investigated the biological activity of (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride. Key findings include:

- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary assays indicated that the compound possesses antimicrobial activity against several bacterial strains, highlighting its potential use in developing new antibiotics.

- Neuroprotective Effects : Research has shown that this compound may protect neuronal cells from oxidative stress, indicating its usefulness in neurodegenerative disease models.

Case Study 1: Antitumor Efficacy

A study conducted on the effects of (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride on human breast cancer cells revealed a dose-dependent inhibition of cell proliferation. The results indicated an IC50 value of approximately 25 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

In a comparative study assessing the antimicrobial efficacy of various compounds, (2R)-5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid;hydrochloride exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-3-amino-4-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid | Fmoc group, amino acid derivative | Potential for peptide synthesis |

| (3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)butanoic acid | Similar Fmoc structure | Enhanced solubility due to additional functional groups |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of this compound?

- Methodological Answer : Use reverse-phase HPLC with UV detection (210–254 nm) to assess purity, coupled with MALDI-TOF mass spectrometry to verify molecular weight (e.g., expected [M+H]+ ion). For structural confirmation, employ H/C NMR in deuterated solvents (e.g., DMSO-d6) to resolve Fmoc-protected amine and diamino groups. Cross-reference spectral data with synthetic intermediates described in Fmoc-based peptide synthesis protocols .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer : Follow acute toxicity protocols (Category 4 for oral/dermal/inhalation routes per EU-GHS/CLP). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in airtight containers at 2–8°C. Emergency procedures should include immediate decontamination and consultation with safety data sheets for first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Q. How can researchers optimize the solubility of this compound for aqueous reaction systems?

- Methodological Answer : Solubilize in polar aprotic solvents (e.g., DMF or DMSO) at 10–50 mM concentrations. For aqueous buffers (pH 7–9), use sonication and gradual solvent exchange. Hydrochloride salt enhances solubility in mildly acidic conditions (pH 4–6), but avoid prolonged exposure to strong acids/bases to prevent Fmoc deprotection .

Advanced Research Questions

Q. How does the diaminomethylideneamino group affect coupling efficiency in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : The guanidine-like structure may sterically hinder coupling reactions. Optimize using microwave-assisted SPPS (e.g., 50°C, 30 W) with activators like HATU/DIPEA in DMF. Monitor coupling completion via Kaiser test or FT-IR for unreacted amines. Compare yields with standard Fmoc-amino acids to quantify steric effects .

Q. What strategies resolve contradictions in mass spectrometry data when analyzing peptide conjugates derived from this compound?

- Methodological Answer : Discrepancies (e.g., unexpected adducts or fragmentation) require orthogonal validation:

- Use ESI-MS/MS for fragmentation patterns.

- Perform isotopic labeling (e.g., N) to track incorporation.

- Cross-check with HPLC retention times and synthetic controls. Contradictions may arise from residual protecting groups or hydrolysis; employ TFA cleavage studies to identify byproducts .

Q. How does the Fmoc group’s stability vary under different catalytic hydrogenation conditions?

- Methodological Answer : Fmoc is labile under basic conditions (e.g., piperidine in DMF) but stable to hydrogenolysis. Test stability using Pd/C (10% w/w) in ethanol/H2 (1 atm, 25°C) over 24 hours. Monitor via HPLC for deprotection (loss of Fmoc UV absorbance at 301 nm). Avoid transition-metal catalysts (e.g., Ni) that may reduce the diamino group .

Q. What experimental designs are suitable for studying this compound’s role in peptide nucleic acid (PNA) synthesis?

- Methodological Answer : Use a split-and-pool approach with NovaSyn TGR resin. Incorporate the compound as a backbone-modified monomer. Assess hybridization efficiency via thermal denaturation (Tm) against complementary DNA/RNA. Compare melting profiles with unmodified PNAs to evaluate structural impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.